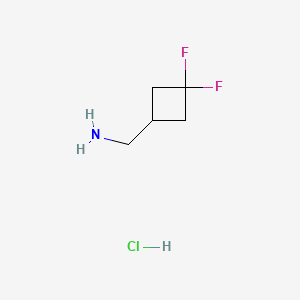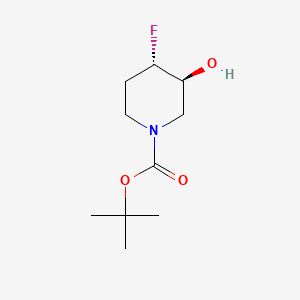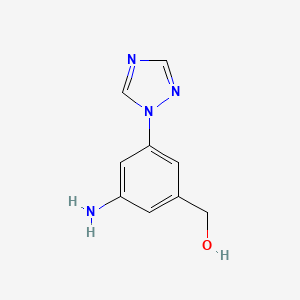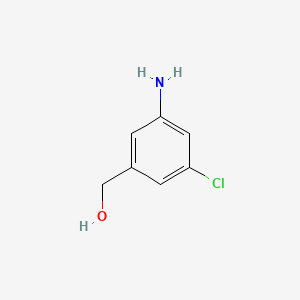
(4,6-Dichloropyridin-3-YL)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis of Schiff Bases
A series of novel Schiff bases of 3-aminomethyl pyridine, including compounds related to (4,6-Dichloropyridin-3-yl)methanamine, were synthesized through condensation reaction with various substituted aryl aldehydes/ketones. These compounds were screened for anticonvulsant activity and showed potential as seizure protection agents, with five compounds emerging as the most active in the series (Pandey & Srivastava, 2011).
Synthesis of NCN′ and PCN Pincer Palladacycles
1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives were synthesized and underwent C–H bond activation to afford unsymmetrical NCN′ pincer palladacycles. These palladacycles were characterized and evaluated for catalytic applications, showing good activity and selectivity (Roffe et al., 2016).
Photocytotoxicity and Imaging Applications
Iron(III) Catecholates for Cellular Imaging
Iron(III) complexes, including derivatives of phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine, were synthesized and examined for their photocytotoxic properties. These complexes displayed remarkable photocytotoxicity in red light and were ingested in the nucleus of HeLa and HaCaT cells, showing potential for cellular imaging applications (Basu et al., 2014).
Photo-induced Oxidation of Fe(II) Complexes
The photochemistry of Fe(II) complexes based on 1,1-di(pyridin-2-yl)-N,N-bis(pyridin-2-ylmethyl)methanamine was investigated. Under UV or visible irradiation, the complexes underwent outer sphere electron transfer to produce superoxide radical anion and the complexes in the Fe(III) redox state, indicating potential applications in photo-induced oxidation processes (Draksharapu et al., 2012).
Catalytic and Anticancer Activities
Diiron(III) Complexes as Methane Monooxygenase Models
Diiron(III) complexes of tridentate 3N ligands, including N-((6-methylpyridin-2-yl-)methyl)(pyridin-2-yl)methanamine, were studied as catalysts for selective hydroxylation of alkanes. These complexes functioned as efficient catalysts for hydroxylation of cyclohexane and adamantane, showing potential for catalytic applications (Sankaralingam & Palaniandavar, 2014).
Anticancer Activity of Palladium(II) and Platinum(II) Complexes
Palladium(II) and platinum(II) complexes derived from Schiff base ligands, including R-(pyridin-2-yl)methanamine, were synthesized and characterized. These complexes showed significant anticancer activity against various human cancerous cell lines, suggesting potential applications in cancer therapy (Mbugua et al., 2020).
Propiedades
IUPAC Name |
(4,6-dichloropyridin-3-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2/c7-5-1-6(8)10-3-4(5)2-9/h1,3H,2,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFGSACPJTUATFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)CN)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-AMINO-8-TRICYCLO[5,2,1,0(2,6)]DECANECARBOXYLIC ACID](/img/structure/B591624.png)



![Cyclopentanecarboxylic acid, 2-[(2-amino-1-oxopropyl)amino]-, [1S-[1alpha,2alpha(R*)]]- (9CI)](/img/no-structure.png)







